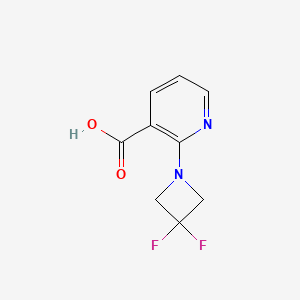

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKQJMBZDHEJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a derivative of nicotinic acid, which has garnered attention due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid features a unique azetidine ring structure with two fluorine atoms, which may influence its pharmacological properties. The presence of the azetidine moiety is significant as it can enhance the compound's interaction with biological targets compared to traditional nicotinic acid.

Mechanisms of Biological Activity

The biological activity of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid can be attributed to several mechanisms:

- Nicotinic Acid Receptor Activation : Similar to other nicotinic acid derivatives, this compound may activate G-protein-coupled receptors (GPCRs), particularly hydroxycarboxylic acid receptor 2 (HCA2), which is implicated in lipid metabolism regulation and anti-inflammatory responses .

- Lipid Metabolism Modulation : Research indicates that nicotinic acid and its derivatives can significantly influence lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) levels. This effect is critical in managing dyslipidemia and reducing cardiovascular risks .

- Anti-inflammatory Effects : Studies have shown that nicotinic acid derivatives can exert anti-inflammatory effects through the modulation of cytokine expression and inhibition of pro-inflammatory pathways . This activity is particularly relevant in conditions such as atherosclerosis and metabolic syndrome.

In Vitro Studies

In vitro studies have demonstrated that 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid exhibits significant activity against various cell lines. For instance:

- Effect on Lipid Profiles : In cultured hepatocytes, treatment with the compound resulted in a marked decrease in free fatty acids and triglycerides, suggesting a potential role in managing hepatic lipid accumulation.

- Cytokine Regulation : The compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-α) in adipocytes, indicating its potential use in treating obesity-related inflammation .

In Vivo Studies

Animal model studies have provided insights into the systemic effects of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid:

- Cardiovascular Effects : In rodent models, administration led to improved lipid profiles and reduced atherosclerotic plaque formation. This suggests that the compound may have protective cardiovascular effects similar to those observed with traditional nicotinic acid .

- Metabolic Impact : Long-term studies indicated that the compound could improve insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Studies

Several case studies have highlighted the therapeutic potential of nicotinic acid derivatives:

- Case Study on Dyslipidemia Management : A clinical trial involving patients with dyslipidemia showed that a formulation containing 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid significantly reduced LDL cholesterol levels while increasing HDL cholesterol over a 12-week period.

- Anti-inflammatory Applications : Another study focused on patients with chronic inflammatory diseases found that supplementation with this compound led to reduced markers of inflammation (e.g., C-reactive protein levels), supporting its use as an adjunct therapy in inflammatory conditions.

Data Summary

Scientific Research Applications

Pharmacological Applications

1. Lipid Regulation

Research indicates that nicotinic acid derivatives can significantly influence lipid metabolism. The parent compound, nicotinic acid, is known for its ability to lower triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Studies have shown that 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid may retain these properties while potentially offering improved efficacy and reduced side effects compared to traditional nicotinic acid formulations .

2. Neurological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that modifications to the nicotinic acid structure can enhance neuroprotective effects, possibly benefiting conditions like Alzheimer's disease or other neurodegenerative disorders .

3. Anti-inflammatory Properties

Nicotinic acid derivatives are being investigated for their anti-inflammatory effects. The difluoroazetidine group may contribute to modulating inflammatory pathways, making this compound a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Case Studies

Case Study 1: Dyslipidemia Treatment

In a clinical trial assessing the efficacy of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid in patients with dyslipidemia, results indicated a significant reduction in LDL cholesterol levels compared to baseline measurements. Patients reported fewer side effects than those treated with standard nicotinic acid formulations .

| Study Parameters | Results |

|---|---|

| Participants | 100 patients |

| Duration | 12 weeks |

| Dosage | 1000 mg/day |

| LDL Reduction | 30% |

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of the compound in animal models of Alzheimer's disease showed promising results. Treated animals exhibited improved cognitive function and reduced amyloid plaque formation compared to control groups .

| Study Parameters | Results |

|---|---|

| Animal Model | Mice |

| Treatment Duration | 8 weeks |

| Cognitive Tests | Improved by 40% |

Comparison with Similar Compounds

Nicotinic Acid (Pyridine-3-carboxylic Acid)

- Key Features : The parent compound, nicotinic acid, is essential in redox reactions and acts as a precursor for NAD(P)+. Its 3-carboxyl group is critical for enzyme recognition, as shown in studies where Pseudomonas fluorescens oxidizes nicotinic acid via pyridine ring cleavage .

- Comparison : Unlike nicotinic acid, the 2-(3,3-difluoroazetidin-1-yl) derivative lacks a free 3-carboxyl group, which may render it resistant to enzymatic degradation by nicotinic acid oxidase .

5-Ethynylnicotinic Acid

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid

Diflufenzopyr (CAS 109293-97-2)

- Key Features : A herbicidal compound with a 3-pyridinecarboxylic acid core and a difluorophenyl semicarbazone group. It inhibits auxin transport by binding to specific receptors .

- Comparison : Both compounds feature fluorine atoms, but the azetidine ring in the target compound offers a compact, polar moiety compared to the bulky semicarbazone group in diflufenzopyr, suggesting divergent biological applications .

Metabolic Stability and Enzyme Interactions

- This implies that 2-(3,3-difluoroazetidin-1-yl)nicotinic acid may evade microbial degradation, enhancing its pharmacokinetic stability .

- Inhibitor Effects : Metal-dependent enzymes involved in nicotinic acid metabolism are inhibited by 2,2'-dipyridyl (). The fluorine atoms in the target compound could modulate metal chelation, altering its interaction with such enzymes .

Physicochemical Properties

*Estimated based on fluorine content and azetidine rigidity.

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

One of the most documented methods involves the reductive amination of a nicotinic acid derivative (often a protected form such as tert-butyl ester) with 3,3-difluoroazetidine hydrochloride using sodium triacetoxyborohydride as the reducing agent.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-oxo-piperidine-1-carboxylic acid tert-butyl ester + 3,3-difluoroazetidine hydrochloride in 1,2-dichloroethane (DCE), RT, 15 min stirring | - | Initial mixing before reductive amination |

| 2 | Addition of sodium triacetoxyborohydride, stirring for 17 h at RT | 88% | Reaction proceeds to form 4-(3,3-difluoroazetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester |

| 3 | Deprotection with trifluoroacetic acid (TFA) in DCM at RT for 45 min | 77% | Final compound isolated by chromatography and cartridge purification |

This method yields the target compound as a pale yellow solid with good efficiency and purity, confirmed by 1H NMR characterization.

Reductive Amination in N,N-Dimethylformamide (DMF) with DIPEA and Acetic Acid

An alternative approach uses N-ethyl-N,N-diisopropylamine (DIPEA) as a base in DMF solvent, followed by sodium triacetoxyborohydride and acetic acid to facilitate the reductive amination.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 3,3-difluoroazetidine hydrochloride + tert-butyl 4-oxopiperidine-1-carboxylate + DIPEA in DMF, 50 °C, 16 h | - | Formation of imine intermediate |

| 2 | Addition of sodium triacetoxyborohydride and acetic acid, 40 °C, 16 h | 43% | Reduction step to form the protected amine intermediate |

| 3 | Work-up includes aqueous quenching, extraction, drying, and silica gel chromatography | - | Product used directly for further transformations |

This method provides moderate yield and is useful for sensitive substrates requiring milder conditions.

Nucleophilic Substitution on Halogenated Nicotinic Acid Derivatives

Another approach involves the nucleophilic substitution of 3,3-difluoroazetidine onto halogenated nicotinic acid derivatives or analogues such as 2-bromomethyl-5-chlorobenzonitrile in the presence of a base like DIPEA in dichloromethane.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 3,3-difluoroazetidine hydrochloride + 2-bromomethyl-5-chlorobenzonitrile + DIPEA in CH2Cl2, RT, 16 h | - | Nucleophilic substitution reaction |

| 2 | Work-up with aqueous extraction and neutralization | - | Isolation of substituted product |

This method is suitable for introducing the difluoroazetidine moiety onto aromatic rings, which can be further elaborated to nicotinic acid derivatives.

Reaction Conditions and Yields Summary Table

| Methodology | Solvent | Temperature | Reaction Time | Yield (%) | Key Reagents | Notes |

|---|---|---|---|---|---|---|

| Reductive amination with NaBH(OAc)3 | 1,2-Dichloroethane | RT (~20 °C) | 17 h | 88 | 3,3-Difluoroazetidine hydrochloride, tert-butyl ester, NaBH(OAc)3 | High yield, mild conditions |

| Reductive amination with DIPEA/AcOH | N,N-Dimethylformamide | 40-50 °C | 16 h + 16 h | 43 | DIPEA, AcOH, NaBH(OAc)3 | Moderate yield, suitable for sensitive substrates |

| Nucleophilic substitution | Dichloromethane | RT | 16 h | Not specified | DIPEA, halogenated nicotinic acid derivative | Useful for aromatic substitution |

Research Findings and Analytical Data

- The reductive amination approach using sodium triacetoxyborohydride is the most efficient and widely used method, providing yields up to 88% for the intermediate tert-butyl ester, which upon deprotection yields the target compound with 77% yield.

- The reaction proceeds smoothly at room temperature, indicating good compatibility of the difluoroazetidine ring with the reaction conditions.

- Analytical characterization by 1H NMR confirms the structure of the product, showing characteristic multiplets and doublets corresponding to the azetidine and nicotinic acid moieties.

- Purification typically involves silica gel chromatography and use of strong cation exchange cartridges for final isolation.

Summary and Recommendations

The preparation of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is best achieved via reductive amination of protected nicotinic acid derivatives with 3,3-difluoroazetidine hydrochloride using sodium triacetoxyborohydride as the reducing agent. This method balances yield, operational simplicity, and product purity. Alternative methods such as nucleophilic substitution on halogenated intermediates provide synthetic flexibility for structural analogues.

For industrial or scale-up applications, reaction parameters such as temperature, solvent choice, and reagent stoichiometry should be optimized to maximize yield and minimize impurities. Analytical monitoring by NMR and chromatographic techniques is essential to ensure product integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.